

BPR1R024: A Targeted Approach to Reprogramming Tumor-Associated Macrophages in Cancer Therapy

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Compound of Interest

Compound Name: BPR1R024

Cat. No.: B11928895

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Abstract

Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment (TME), playing a pivotal role in tumor progression, immunosuppression, and resistance to therapy. The colony-stimulating factor 1 receptor (CSF1R), a key regulator of macrophage differentiation and survival, has emerged as a promising therapeutic target. This whitepaper provides a comprehensive technical overview of **BPR1R024**, a potent and selective orally active CSF1R inhibitor. We delve into its mechanism of action, present key preclinical data, and provide detailed experimental methodologies to facilitate further research and development in the field of immuno-oncology.

Introduction

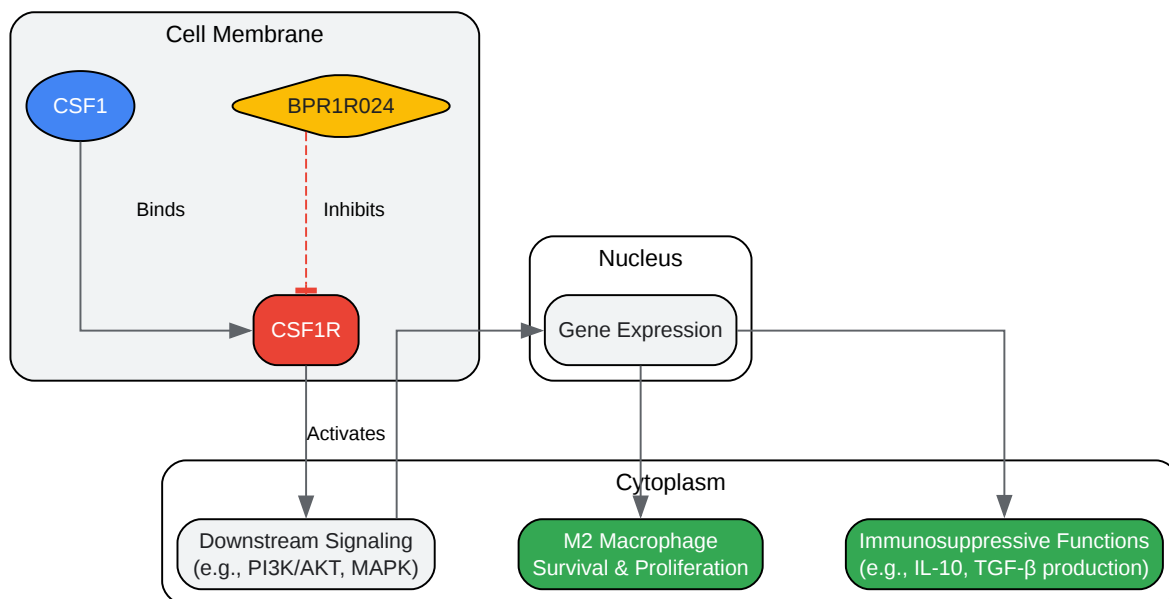
The intricate interplay between cancer cells and the surrounding TME is a hallmark of malignancy. TAMs, often polarized towards an immunosuppressive M2-like phenotype, are abundant in many solid tumors and are associated with poor prognosis.^{[1][2]} These M2-like TAMs contribute to tumor growth by promoting angiogenesis, tissue remodeling, and suppressing the anti-tumor activity of cytotoxic T lymphocytes. The CSF1/CSF1R signaling axis is instrumental in the recruitment, differentiation, and survival of TAMs, making it a compelling target for cancer immunotherapy.^{[1][3]}

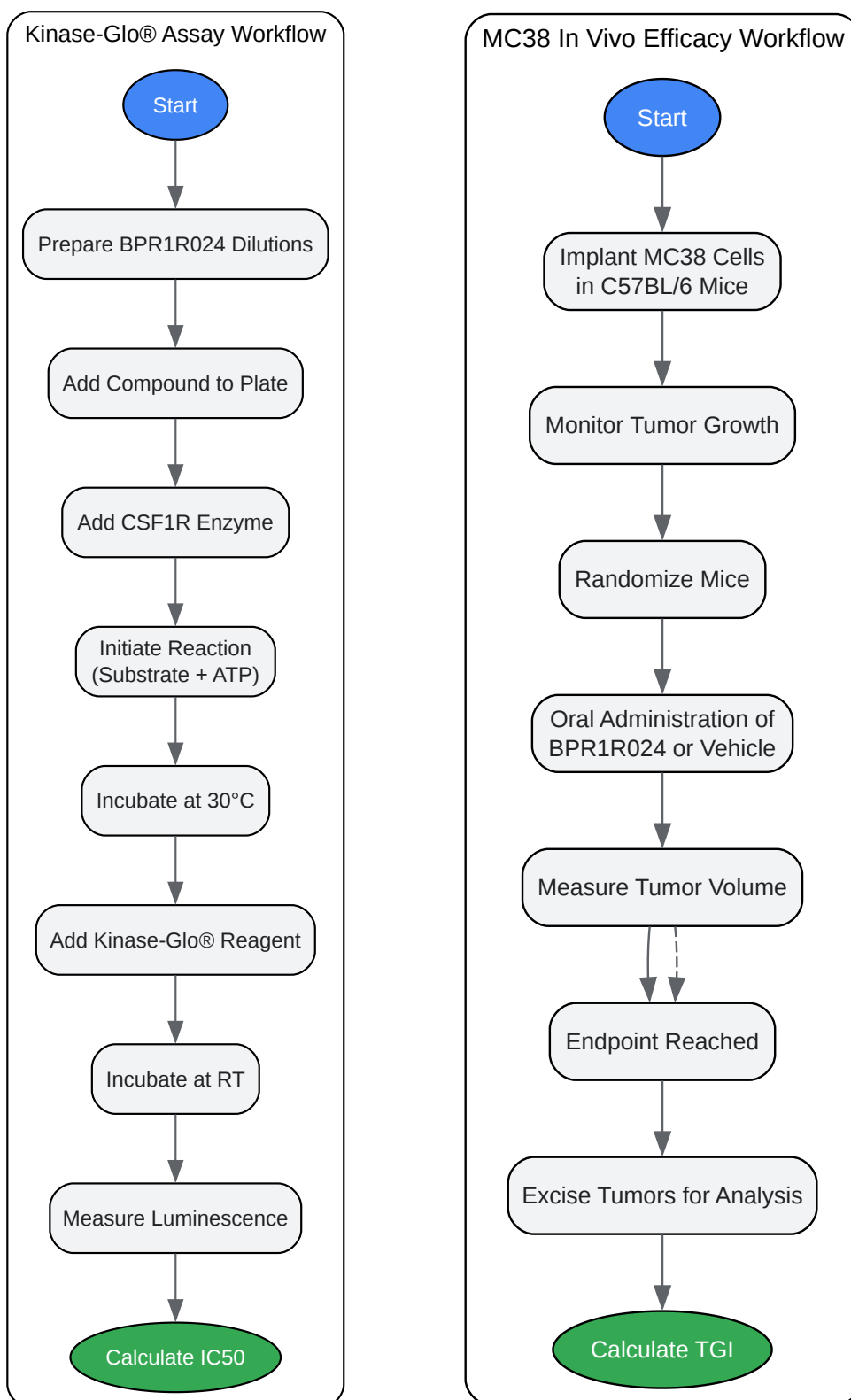
BPR1R024 is a novel, orally bioavailable small molecule inhibitor of CSF1R.[2][4][5] It was developed through property-driven optimization of a clinical multi-targeting kinase inhibitor, BPR1K871.[4][6] **BPR1R024** exhibits high potency and selectivity for CSF1R, leading to the targeted depletion of M2-like TAMs and a shift towards a more pro-inflammatory, anti-tumoral M1-like phenotype within the TME.[2][4][5]

Mechanism of Action

BPR1R024 exerts its anti-tumor effects by potently and selectively inhibiting the tyrosine kinase activity of CSF1R.[4][5][7] The binding of CSF1 to CSF1R triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that promotes the survival, proliferation, and differentiation of macrophages.

By blocking this initial step, **BPR1R024** effectively abrogates the pro-tumoral functions of M2-like TAMs. This leads to a reduction in the number of these immunosuppressive cells within the tumor, thereby alleviating the suppression of anti-tumor T cell responses.[2][4][5] Furthermore, the inhibition of CSF1R signaling can repolarize the remaining TAMs towards an M1-like phenotype, which is characterized by the production of pro-inflammatory cytokines and the ability to present antigens to T cells, further enhancing the anti-tumor immune response.[2][4][5]





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